molecular formula C25H18Cl2N2O B11091314 2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole

2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole

Cat. No.: B11091314
M. Wt: 433.3 g/mol
InChI Key: RLJRWIOHDAQNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DICHLOROPHENYL {[1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL} ETHER is a complex organic compound that features a combination of chlorinated phenyl, naphthylmethyl, and benzimidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLOROPHENYL {[1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL} ETHER typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. The naphthylmethyl group is then introduced via a Friedel-Crafts alkylation reaction, using naphthylmethyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the chlorinated phenyl ether is formed through an etherification reaction, where 2,4-dichlorophenol is reacted with the benzimidazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and naphthylmethyl moieties.

    Reduction: Reduction reactions may target the chlorinated phenyl group, potentially converting it to a less chlorinated derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzimidazole and naphthylmethyl groups.

    Reduction: Reduced phenyl derivatives with fewer chlorine atoms.

    Substitution: Substituted phenyl ethers with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or altering receptor function. The naphthylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl {[1-(2-naphthylmethyl)-1H-1,3-benzimidazol-2-yl]methyl} ether
  • 2,4-Dichlorophenyl {[1-(2-phenylmethyl)-1H-1,3-benzimidazol-2-yl]methyl} ether
  • 2,4-Dichlorophenyl {[1-(2-methyl)-1H-1,3-benzimidazol-2-yl]methyl} ether

Uniqueness

The unique combination of the chlorinated phenyl, naphthylmethyl, and benzimidazole groups in 2,4-DICHLOROPHENYL {[1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL} ETHER provides it with distinct chemical and biological properties. The presence of the naphthylmethyl group, in particular, may enhance its interactions with biological targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C25H18Cl2N2O

Molecular Weight

433.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)benzimidazole

InChI

InChI=1S/C25H18Cl2N2O/c26-20-11-12-24(21(27)14-20)30-16-25-28-22-7-3-4-8-23(22)29(25)15-17-9-10-18-5-1-2-6-19(18)13-17/h1-14H,15-16H2

InChI Key

RLJRWIOHDAQNEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3COC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.